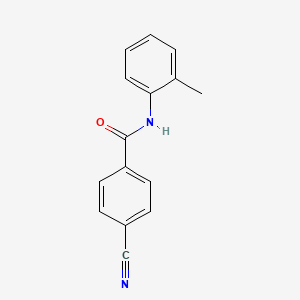

4-cyano-N-(2-methylphenyl)benzamide

Description

4-Cyano-N-(2-methylphenyl)benzamide is a benzamide derivative characterized by a cyano group (-C≡N) at the para position of the benzoyl ring and a methyl group (-CH₃) at the ortho position of the aniline moiety. Its molecular formula is C₁₅H₁₂N₂O, with a molecular weight of 236.27 g/mol. The compound’s structure has been studied via quantum chemical computations, revealing key geometric parameters such as bond lengths, angles, and dihedral angles that influence its conformational stability . Notably, the cyano group’s electron-withdrawing nature and the methyl group’s steric effects contribute to its physicochemical properties, including solubility and crystallinity.

Properties

IUPAC Name |

4-cyano-N-(2-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-11-4-2-3-5-14(11)17-15(18)13-8-6-12(10-16)7-9-13/h2-9H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUQYEIHNYICBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-N-(2-methylphenyl)benzamide typically involves the reaction of 2-methylbenzoyl chloride with 4-cyanobenzene in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to improve efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The cyano group can be oxidized to a carboxylic acid group under certain conditions.

Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

Oxidation: 4-Carboxy-N-(2-methylphenyl)benzamide.

Reduction: 4-Amino-N-(2-methylphenyl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Cyano-N-(2-methylphenyl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is investigated for its potential use in drug development, particularly in the treatment of various diseases.

Industry: It is utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 4-cyano-N-(2-methylphenyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The benzamide group can interact with enzymes and receptors, influencing various biochemical processes.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Selected Benzamide Derivatives

*Predicted based on steric hindrance from the ortho-methyl group.

- Planarity and Conformation: The ortho-methyl group in 4-cyano-N-(2-methylphenyl)benzamide likely induces non-planarity, similar to 4-cyano-N-(benzothiazol-2-yl)benzamide, which exhibits a dihedral angle of 33.7° between its benzothiazole and benzene rings .

- Electronic Effects: The cyano group’s electron-withdrawing nature increases acidity and reduces electron density on the benzamide ring, enhancing reactivity in electrophilic substitutions.

Biological Activity

4-Cyano-N-(2-methylphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 4-cyano-N-(2-methylphenyl)benzamide is . The compound features a cyano group and an amide functional group, which are significant for its biological interactions.

The biological activity of 4-cyano-N-(2-methylphenyl)benzamide is primarily attributed to its ability to interact with various molecular targets, including:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can affect metabolic pathways related to inflammation and cancer progression.

- Receptor Binding : It can bind to several receptors, modulating their activity and influencing cellular signaling pathways associated with cell proliferation and apoptosis.

Anticancer Activity

Research indicates that 4-cyano-N-(2-methylphenyl)benzamide exhibits anticancer properties. In vitro studies have demonstrated its effectiveness in inhibiting the growth of various cancer cell lines. For instance, it has been shown to induce apoptosis in lung adenocarcinoma cells by increasing H3K4 methylation levels, a marker associated with gene transcription changes .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory process.

Data Table: Biological Activities Summary

Case Studies

- Lung Adenocarcinoma Study : A study conducted on Calu-6 human lung adenocarcinoma cells revealed that treatment with 4-cyano-N-(2-methylphenyl)benzamide led to significant increases in global H3K4me2 levels, indicating enhanced transcriptional activity related to tumor suppression .

- Inflammation Model : In an experimental model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers, suggesting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.